molecular formula C16H20N4O2 B2810620 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one CAS No. 877799-28-5

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Numéro de catalogue B2810620
Numéro CAS: 877799-28-5
Poids moléculaire: 300.362
Clé InChI: VICVGZQSZKBMJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a novel compound that has been synthesized through various methods and has shown promising results in various studies.

Applications De Recherche Scientifique

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a tool for studying the role of GABA-A receptors in the brain. In pharmacology, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. In medicinal chemistry, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a lead compound for the development of new drugs.

Mécanisme D'action

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one acts as a positive allosteric modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one binds to a specific site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to have various biochemical and physiological effects in the brain. In animal studies, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to increase the activity of GABA-A receptors and enhance the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has also been shown to have sedative and hypnotic effects in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it a potential tool for investigating the role of GABA-A receptors in the brain. It has also been shown to have high potency and selectivity for the GABA-A receptor, making it a useful tool for investigating the mechanism of action of GABA-A receptor modulators. However, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has some limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the effects of endogenous GABA-A receptor modulators in the brain. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has not been extensively studied for its potential side effects or toxicity.

Orientations Futures

There are several future directions for research on 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. One potential direction is to investigate the potential therapeutic applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in various diseases, including anxiety, depression, and epilepsy. Another direction is to investigate the potential side effects and toxicity of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, as well as its pharmacokinetics and pharmacodynamics. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one could be used as a lead compound for the development of new drugs that target the GABA-A receptor. Further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.
Conclusion:
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a novel compound that has potential applications in various scientific research fields. It acts as a positive allosteric modulator of GABA-A receptors in the brain, leading to anxiolytic, anticonvulsant, sedative, and hypnotic effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments, including high potency and selectivity for the GABA-A receptor. However, further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.

Méthodes De Synthèse

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves the reaction of 4-methylpiperazine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dibromo-2-propanone to yield 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. This synthesis method has been optimized to produce high yields of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one with minimal impurities.

Propriétés

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-9-11-20(12-10-19)15(21)8-7-14-17-16(18-22-14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVGZQSZKBMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.